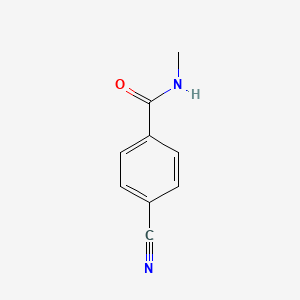

4-cyano-N-methylbenzamide

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

4-cyano-N-methylbenzamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H8N2O/c1-11-9(12)8-4-2-7(6-10)3-5-8/h2-5H,1H3,(H,11,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UGGZWKXUBBYXLT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CNC(=O)C1=CC=C(C=C1)C#N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H8N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50408133 | |

| Record name | 4-cyano-N-methylbenzamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50408133 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

160.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

36268-62-9 | |

| Record name | 4-cyano-N-methylbenzamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50408133 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-Cyano-N-methylbenzamide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

4-cyano-N-methylbenzamide chemical properties

An In-Depth Technical Guide to 4-cyano-N-methylbenzamide: Properties, Synthesis, and Applications

For Researchers, Scientists, and Drug Development Professionals

Introduction

This compound is a bifunctional organic molecule that serves as a highly versatile building block in modern chemical research. Characterized by a benzene ring substituted with a cyano group and an N-methylamido group at the para positions, this compound offers two distinct and chemically reactive sites. This unique arrangement provides a stable, rigid scaffold with orthogonal handles for synthetic modification, making it a molecule of significant interest in medicinal chemistry, agrochemical synthesis, and materials science.

The presence of a nitrile group—a key pharmacophore and a precursor to other functional groups like carboxylic acids, amines, and tetrazoles—combined with the structural stability imparted by the amide linkage, makes this compound an attractive starting point for the design of complex molecular architectures. This guide, intended for chemical researchers and drug development professionals, provides a comprehensive overview of its chemical properties, synthetic routes, spectroscopic characterization, reactivity, and applications, grounded in established chemical principles and supported by authoritative references.

Molecular Structure and Identifiers

The structure of this compound features a central benzene ring, which provides a rigid framework. The electron-withdrawing nature of both the cyano (-C≡N) and amide (-C(O)NHCH₃) groups influences the electronic properties of the aromatic system.

Caption: Chemical structure of this compound.

Table 1: Chemical Identifiers

| Identifier | Value | Reference |

|---|---|---|

| CAS Number | 36268-62-9 | [1] |

| Molecular Formula | C₉H₈N₂O | [1] |

| Molecular Weight | 160.17 g/mol | |

| IUPAC Name | This compound | |

| SMILES | CNC(=O)c1ccc(cc1)C#N | [2] |

| InChI Key | UGGZWKXUBBYXLT-UHFFFAOYSA-N |

| MDL Number | MFCD03550597 |[1] |

Physicochemical Properties

This compound is a solid at room temperature. Its bifunctional nature, possessing both a polar amide group and a moderately polar nitrile group, dictates its solubility and other physical properties.

Table 2: Physicochemical and Computed Properties

| Property | Value | Notes / Reference |

|---|---|---|

| Physical Form | Solid | |

| Melting Point | Not experimentally reported. | The related 4-cyanobenzamide melts at 224-228 °C.[3] |

| Solubility | Expected to be soluble in polar organic solvents like alcohols, ethers, and chlorinated hydrocarbons.[4] | Based on the "like dissolves like" principle for substituted benzamides.[5] |

| LogP (octanol/water) | 0.91788 (Computed) | A measure of lipophilicity.[1] |

| Topological Polar Surface Area (TPSA) | 52.89 Ų | Indicates potential for membrane permeability.[1] |

| Hydrogen Bond Donors | 1 | From the amide N-H group.[1] |

| Hydrogen Bond Acceptors | 2 | From the carbonyl oxygen and nitrile nitrogen.[1] |

Expert Insights on Solubility

The solubility profile is a critical parameter in drug development for reaction setup, purification, and formulation. Based on its structure:

-

The polar amide group is capable of hydrogen bonding, enhancing solubility in polar solvents.[5]

-

The aromatic ring and N-methyl group contribute to its lipophilicity, favoring solubility in less polar organic solvents.[5]

-

The nitrile group adds to the molecule's polarity.

Therefore, this compound is expected to be soluble in a range of solvents including methanol, ethanol, dichloromethane, and ethyl acetate, but likely has low solubility in water and nonpolar solvents like hexane.[4] For precise quantitative data in a specific solvent system, the isothermal shake-flask method is recommended.[5]

Synthesis and Handling

The most direct and industrially scalable synthesis of this compound involves the nucleophilic acyl substitution of 4-cyanobenzoyl chloride with methylamine.[3] This reaction is typically high-yielding and proceeds under mild conditions.

Caption: General workflow for the synthesis of this compound.

Experimental Protocol: Synthesis via Acylation

Causality: This protocol utilizes the high reactivity of the acyl chloride with the nucleophilic methylamine. An inert, aprotic solvent like Dichloromethane (DCM) is chosen to prevent side reactions. A non-nucleophilic base (Triethylamine) is added to neutralize the HCl byproduct, driving the reaction to completion.[3]

Materials:

-

4-Cyanobenzoyl chloride (1.0 eq)[6]

-

Methylamine solution (e.g., 2M in THF, 1.1 eq)

-

Triethylamine (TEA, 1.2 eq)

-

Anhydrous Dichloromethane (DCM)

-

1 M HCl, saturated NaHCO₃ solution, brine

-

Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

-

Setup: In a flame-dried, round-bottom flask under an inert atmosphere (e.g., nitrogen), dissolve 4-cyanobenzoyl chloride (1.0 eq) in anhydrous DCM. Cool the solution to 0 °C in an ice bath.

-

Addition: Slowly add triethylamine (1.2 eq) to the stirred solution, followed by the dropwise addition of the methylamine solution (1.1 eq). Rationale: Slow addition at low temperature controls the exothermic reaction.

-

Reaction: Allow the mixture to warm to room temperature and stir for 2-4 hours. Monitor the reaction progress by Thin-Layer Chromatography (TLC) until the starting material is consumed.

-

Work-up: Quench the reaction by adding 1 M HCl. Transfer the mixture to a separatory funnel and separate the organic layer.

-

Washing: Wash the organic layer sequentially with saturated NaHCO₃ solution and then with brine. Rationale: The acid wash removes excess base and amine, while the bicarbonate wash removes any remaining acid.

-

Drying and Concentration: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

-

Purification: The resulting crude solid can be purified by recrystallization (e.g., from an ethanol/water mixture) or by flash column chromatography to yield pure this compound.

Storage and Safety

-

Storage: Store in a tightly sealed container in a dry, cool (2-8°C), and well-ventilated area.[1]

-

Safety: this compound is classified as harmful if swallowed (H302) and may cause an allergic skin reaction (H317). Standard personal protective equipment (PPE), including safety goggles, gloves, and a lab coat, should be worn during handling.[6]

Spectroscopic and Analytical Characterization

Spectroscopic analysis is essential for confirming the structure and purity of the synthesized compound. While experimental spectra are not widely published, the expected characteristics can be reliably predicted based on the functional groups present.

Table 3: Predicted Spectroscopic Data

| Technique | Feature | Predicted Chemical Shift / Wavenumber |

|---|---|---|

| ¹H NMR | Aromatic Protons (AA'BB' system) | δ 7.7-8.0 ppm (4H, m) |

| N-H Proton | δ ~6.2 ppm (1H, broad s) | |

| N-CH₃ Protons | δ ~3.0 ppm (3H, d) | |

| ¹³C NMR | Carbonyl Carbon (C=O) | δ ~167 ppm |

| Aromatic Carbons | δ 115-140 ppm (multiple signals) | |

| Nitrile Carbon (C≡N) | δ ~118 ppm | |

| Methyl Carbon (N-CH₃) | δ ~27 ppm | |

| FT-IR | C≡N Stretch (Nitrile) | 2240–2220 cm⁻¹ (sharp, strong)[7] |

| C=O Stretch (Amide I) | ~1650 cm⁻¹ (strong)[8] | |

| N-H Bend (Amide II) | ~1550 cm⁻¹ | |

| N-H Stretch | ~3300 cm⁻¹ (moderate, broad) | |

| Aromatic C-H Stretch | >3000 cm⁻¹ |

| Mass Spec. | Molecular Ion [M]⁺ | m/z 160 |

Expert Interpretation of Spectra

-

¹H NMR: The aromatic region will show a complex multiplet characteristic of a 1,4-disubstituted benzene ring. The N-methyl protons will appear as a doublet due to coupling with the adjacent N-H proton. The N-H proton itself will be a broad signal, and its chemical shift can be highly dependent on solvent and concentration.

-

¹³C NMR: The number of distinct signals will confirm the molecular symmetry. The nitrile and carbonyl carbons are highly deshielded and will appear far downfield. Online prediction tools can provide more precise estimated shifts.[9]

-

FT-IR: The most diagnostic peak is the sharp, strong C≡N stretch, which appears in a relatively uncongested region of the spectrum (2240–2220 cm⁻¹ for aromatic nitriles).[7] The presence of the strong amide I band (C=O stretch) further confirms the structure.[8]

-

Mass Spectrometry: The molecular ion peak at m/z 160 should be clearly visible. Key fragmentation patterns would likely involve the loss of the methylamino group (-NHCH₃) or the entire amide function, leading to a prominent fragment ion corresponding to the 4-cyanobenzoyl cation.[10][11]

Chemical Reactivity and Synthetic Utility

The utility of this compound as a synthetic intermediate stems from the distinct reactivity of its two functional groups. This allows for selective chemical transformations.

Caption: Potential chemical transformations of this compound.

-

Reactions of the Nitrile Group: This is the more versatile handle for modification.

-

Hydrolysis: The nitrile can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid, 4-(carboxy)-N-methylbenzamide. This introduces a new functional group for further derivatization, such as ester or amide formation.

-

Reduction: Catalytic hydrogenation (e.g., using H₂ over a Nickel or Platinum catalyst) or chemical reduction can convert the nitrile to a primary amine (benzylamine derivative). This is a common strategy in drug discovery to introduce a basic center or a flexible linker.

-

Cycloaddition: The nitrile can react with sodium azide (NaN₃) in the presence of a Lewis acid or an ammonium salt to form a tetrazole ring. The tetrazole group is a well-established bioisostere for a carboxylic acid in medicinal chemistry, often improving metabolic stability and cell permeability.[12]

-

-

Reactions of the Amide Group: The N-methylamide is generally stable. Its hydrolysis to 4-cyanobenzoic acid requires harsh conditions (strong acid or base and high temperatures) and would typically also hydrolyze the nitrile group.

-

Reactions of the Aromatic Ring: Both the cyano and amide groups are deactivating and meta-directing for electrophilic aromatic substitution. Therefore, reactions like nitration or halogenation would be sluggish and occur at the positions meta to the existing substituents.

Applications in Research and Drug Development

The true value of this compound lies in its application as a molecular scaffold. Its rigid 1,4-disubstituted phenyl core allows for precise spatial positioning of pharmacophoric elements, a key principle in rational drug design.

-

Scaffold for Enzyme Inhibitors: The benzamide moiety is a common feature in many biologically active compounds.[13] The cyano group can be strategically employed either as a key interacting group itself (e.g., through hydrogen bonding or dipole interactions in an active site) or as a synthetic precursor to other essential groups, such as the tetrazoles used in carbonic anhydrase inhibitors.[12]

-

Intermediate in Multi-step Syntheses: In complex total synthesis or library synthesis for high-throughput screening, this compound can serve as a readily available starting material. Its two functional groups allow for a divergent synthetic strategy, where one group is modified first while the other is carried through, or vice versa, enabling the rapid generation of a diverse set of analogues.[13]

-

Fragment-Based Drug Discovery (FBDD): As a relatively small molecule (MW 160.17), it fits the profile of a "fragment" for FBDD. The cyano and N-methylamide groups provide well-defined interaction points (H-bond donors/acceptors), making it a candidate for screening against protein targets to identify initial binding events.

Conclusion

This compound is more than a simple chemical; it is a strategic tool for the modern chemist. Its well-defined structure, predictable physicochemical properties, and versatile reactivity make it an invaluable building block. For researchers in drug discovery and materials science, this compound provides a reliable and adaptable platform for constructing novel molecules with tailored functions. A thorough understanding of its synthesis, spectroscopic signatures, and chemical behavior, as outlined in this guide, is essential for leveraging its full potential in the laboratory.

References

-

Nasrollahzadeh, M., et al. (2022). FT-IR spectrum of N-(4-bromophenyl)-N-cyano-4-methylbenzenesulfonamide. ResearchGate. Retrieved January 21, 2026, from [Link]

-

ChemBK. (2024). 4-Amino-N-methylbenzamide. Retrieved January 21, 2026, from [Link]

-

PubChemLite. (n.d.). This compound (C9H8N2O). Retrieved January 21, 2026, from [Link]

-

Human Metabolome Database. (n.d.). 13C NMR Spectrum (1D, 25.16 MHz, CDCl3, experimental) (HMDB0029638). Retrieved January 21, 2026, from [Link]

-

PubChem. (n.d.). N-cyano-4-ethyl-N-methylbenzamide. Retrieved January 21, 2026, from [Link]

- Google Patents. (n.d.). WO2021209377A1 - A process for the preparation of 4-cyanobenzoyl chlorides.

-

ResearchGate. (n.d.). a. FT-IR (neat) of 4-methylbenzamide (Scheme 2, 2h). Retrieved January 21, 2026, from [Link]

-

YouTube. (2017). How to predict the 13C NMR spectrum of a compound. Retrieved January 21, 2026, from [Link]

-

SpectraBase. (n.d.). 4-Methylbenzamide - Optional[13C NMR] - Spectrum. Retrieved January 21, 2026, from [Link]

-

NCERT. (n.d.). Amines. Retrieved January 21, 2026, from [Link]

-

NIST. (n.d.). Benzamide, N-methyl-. Retrieved January 21, 2026, from [Link]

-

ResearchGate. (2010). (PDF) EI/MS/MS spectra of N-monosubstituted cyanoacetamides. Retrieved January 21, 2026, from [Link]

-

NMRDB.org. (n.d.). Predict 13C carbon NMR spectra. Retrieved January 21, 2026, from [Link]

-

Spectroscopy Online. (2019). Organic Nitrogen Compounds IV: Nitriles. Retrieved January 21, 2026, from [Link]

-

RACO. (n.d.). Synthesis, Biological activity and Mass Spectral Fragmentation Patterns of some New Fused Phthalazine-1,4-dione Derivatives. Retrieved January 21, 2026, from [Link]

-

ResearchGate. (2016). (PDF) Mass spectrometry of analytical derivatives. 1. Cyanide cations in the spectra of N-alkyl-N-perfluoroacyl-.alpha.-amino acids and their methyl esters. Retrieved January 21, 2026, from [Link]

-

ResearchGate. (n.d.). FTIR investigation of solvent effects of N-methyl and N-tert-butyl benzamide. Retrieved January 21, 2026, from [Link]

-

ResearchGate. (n.d.). FT-IR spectrum of 4-iodophenylcyanamide. Retrieved January 21, 2026, from [Link]

-

PubChem. (n.d.). N-Cyano-N-methylbenzamide. Retrieved January 21, 2026, from [Link]

Sources

- 1. chemscene.com [chemscene.com]

- 2. PubChemLite - this compound (C9H8N2O) [pubchemlite.lcsb.uni.lu]

- 3. 4-Cyanobenzamide (CAS 3034-34-2) - Research Compound [benchchem.com]

- 4. chembk.com [chembk.com]

- 5. pdf.benchchem.com [pdf.benchchem.com]

- 6. 4-氰基苯甲酰氯 98% | Sigma-Aldrich [sigmaaldrich.cn]

- 7. spectroscopyonline.com [spectroscopyonline.com]

- 8. researchgate.net [researchgate.net]

- 9. Visualizer loader [nmrdb.org]

- 10. Benzamide, N-methyl- [webbook.nist.gov]

- 11. researchgate.net [researchgate.net]

- 12. pdf.benchchem.com [pdf.benchchem.com]

- 13. Synthesis and Applications of N-Methylbenzamide_Chemicalbook [chemicalbook.com]

An In-depth Technical Guide to 4-cyano-N-methylbenzamide: Molecular Structure, Properties, Synthesis, and Applications in Drug Discovery

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-cyano-N-methylbenzamide is a substituted aromatic amide that has garnered significant interest within the scientific community, particularly in the realm of medicinal chemistry and drug development. Its rigid benzamide core, coupled with the reactive nitrile functionality and a methylated amide, makes it a versatile intermediate for the synthesis of complex molecular architectures. This guide provides a comprehensive overview of this compound, detailing its molecular structure, physicochemical properties, synthesis, spectroscopic characterization, and its emerging role as a valuable building block in the pharmaceutical industry.

Molecular Structure and Chemical Formula

This compound is an organic compound characterized by a benzamide functional group, which consists of a benzene ring attached to a carbonyl group (C=O) and a nitrogen atom.[1] The "4-cyano" designation indicates that a cyano group (–C≡N) is substituted at the para-position (the 4th carbon) of the benzene ring relative to the amide group.[1] The "N-methyl" signifies that a methyl group (–CH₃) is attached to the nitrogen atom of the amide.[1]

The molecular formula for this compound is C₉H₈N₂O .

Structural Diagram

Caption: 2D structure of this compound.

Physicochemical Properties

This compound is typically a solid at room temperature and is soluble in polar organic solvents.[1] The presence of both the cyano and amide functional groups imparts moderate polarity and potential for various chemical reactions, including nucleophilic substitutions and condensation reactions.[1]

| Property | Value | Source |

| Molecular Formula | C₉H₈N₂O | |

| Molecular Weight | 160.17 g/mol | |

| Appearance | Solid | |

| CAS Number | 36268-62-9 | [2] |

Synthesis of this compound

A common and effective method for the synthesis of this compound involves the amidation of 4-cyanobenzoyl chloride with methylamine. This two-step process typically starts from 4-cyanobenzoic acid.

Experimental Protocol

Step 1: Synthesis of 4-cyanobenzoyl chloride

-

To a solution of 4-cyanobenzoic acid in a suitable solvent (e.g., dichloromethane or toluene), add an excess of a chlorinating agent such as thionyl chloride (SOCl₂) or oxalyl chloride ((COCl)₂).

-

A catalytic amount of N,N-dimethylformamide (DMF) can be added to facilitate the reaction.

-

The reaction mixture is typically stirred at room temperature or gently heated until the evolution of gas (HCl or a mixture of CO and CO₂) ceases.

-

The excess chlorinating agent and solvent are removed under reduced pressure to yield crude 4-cyanobenzoyl chloride, which can be used in the next step without further purification.

Step 2: Synthesis of this compound

-

Dissolve the crude 4-cyanobenzoyl chloride in an appropriate aprotic solvent, such as dichloromethane or tetrahydrofuran (THF).

-

Cool the solution in an ice bath.

-

Slowly add a solution of methylamine (as a solution in a solvent like THF or water, or as a gas bubbled through the solution) to the cooled solution of the acid chloride. An excess of methylamine is typically used to neutralize the hydrochloric acid byproduct.

-

After the addition is complete, allow the reaction mixture to warm to room temperature and stir for several hours.

-

The reaction progress can be monitored by thin-layer chromatography (TLC).

-

Upon completion, the reaction mixture is typically washed with a dilute acid (e.g., 1M HCl) to remove excess methylamine, followed by a wash with a dilute base (e.g., saturated NaHCO₃ solution) to remove any unreacted acid chloride, and finally with brine.

-

The organic layer is dried over an anhydrous drying agent (e.g., MgSO₄ or Na₂SO₄), filtered, and the solvent is removed under reduced pressure.

-

The resulting crude product can be purified by recrystallization from a suitable solvent system (e.g., ethyl acetate/hexanes) or by column chromatography on silica gel to afford pure this compound.

Caption: Synthesis workflow for this compound.

Spectroscopic Characterization

¹H NMR Spectroscopy (Predicted)

The proton NMR spectrum is expected to show distinct signals corresponding to the aromatic protons, the N-methyl protons, and the amide proton.

-

Aromatic Protons (Ar-H): The four protons on the benzene ring will appear as a complex multiplet or as two distinct doublets in the aromatic region (typically δ 7.0-8.0 ppm). Due to the para-substitution, the protons ortho to the amide group will be in a different chemical environment than the protons ortho to the cyano group, leading to an AA'BB' spin system.

-

N-Methyl Protons (-NHC H₃): A doublet will be observed for the three protons of the methyl group, typically in the range of δ 2.8-3.1 ppm. The splitting into a doublet is due to coupling with the adjacent amide proton (-NH).

-

Amide Proton (-N H-CH₃): A broad singlet or a quartet (due to coupling with the N-methyl protons) is expected for the amide proton, typically in the range of δ 6.0-8.5 ppm. The broadness is a result of quadrupole broadening from the nitrogen atom and potential hydrogen bonding.

¹³C NMR Spectroscopy (Predicted)

The carbon-13 NMR spectrum will provide information about the carbon framework of the molecule.

-

Carbonyl Carbon (-C =O): A signal for the carbonyl carbon of the amide is expected in the downfield region, typically around δ 165-170 ppm.

-

Aromatic Carbons (Ar-C): Six distinct signals for the aromatic carbons are expected. The carbon bearing the cyano group (C-CN) and the carbon attached to the amide group (C-C=O) will be quaternary and will likely have lower intensities. Their chemical shifts will be influenced by the electron-withdrawing nature of their respective substituents. The other four aromatic carbons will show signals in the typical aromatic region of δ 120-140 ppm.

-

Cyano Carbon (-C ≡N): The carbon of the nitrile group is expected to appear in the range of δ 115-125 ppm.

-

N-Methyl Carbon (-NH-C H₃): The carbon of the N-methyl group will show a signal in the upfield region, typically around δ 25-30 ppm.

Infrared (IR) Spectroscopy (Predicted)

The IR spectrum is a valuable tool for identifying the key functional groups present in this compound.

-

N-H Stretch: A moderate to sharp absorption band is expected in the region of 3300-3500 cm⁻¹ corresponding to the N-H stretching vibration of the secondary amide.

-

C-H Stretch (Aromatic and Aliphatic): Aromatic C-H stretching vibrations will appear as a group of weak to medium bands just above 3000 cm⁻¹. Aliphatic C-H stretching of the methyl group will be observed just below 3000 cm⁻¹.

-

C≡N Stretch: A sharp, medium-intensity absorption band characteristic of the nitrile group is expected in the range of 2220-2260 cm⁻¹.

-

C=O Stretch (Amide I band): A strong, sharp absorption band corresponding to the carbonyl stretching vibration of the amide (Amide I band) is expected in the region of 1630-1680 cm⁻¹.

-

N-H Bend (Amide II band): An absorption of medium intensity is expected for the N-H bending vibration (Amide II band) in the range of 1510-1570 cm⁻¹.

-

C-N Stretch: The C-N stretching vibration of the amide will likely appear in the fingerprint region, typically between 1200 and 1400 cm⁻¹.

Mass Spectrometry (MS) (Predicted)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of the molecule.

-

Molecular Ion Peak (M⁺): The mass spectrum should show a molecular ion peak at an m/z value corresponding to the molecular weight of this compound, which is 160.17.

-

Fragmentation Pattern: Common fragmentation pathways for N-methylbenzamides include cleavage of the amide bond. Expected fragments could include the 4-cyanobenzoyl cation (m/z 130) resulting from the loss of the methylamino radical (•NHCH₃), and the methylaminocarbonyl cation ([CH₃NHCO]⁺) at m/z 58. Further fragmentation of the 4-cyanobenzoyl cation could lead to the 4-cyanophenyl cation (m/z 102) by loss of carbon monoxide.

Applications in Drug Development

The rigid framework and versatile functional groups of this compound make it a valuable building block in the synthesis of pharmaceutical compounds. Benzamide derivatives are known to exhibit a wide range of biological activities, and the introduction of a cyano group can modulate these properties and provide a handle for further chemical transformations.[1]

A notable example of the application of a derivative of this compound is in the synthesis of Enzalutamide , a non-steroidal antiandrogen used in the treatment of prostate cancer. A key intermediate in some synthetic routes to Enzalutamide is a fluoro-substituted analog of this compound, highlighting the importance of this chemical scaffold in the development of modern therapeutics.[3][4]

Safety and Handling

-

General Handling: Handle in a well-ventilated area, preferably in a chemical fume hood.[5] Wear appropriate personal protective equipment (PPE), including safety glasses with side shields, chemical-resistant gloves, and a lab coat.[5] Avoid inhalation of dust and contact with skin and eyes.[5]

-

First Aid Measures:

-

Storage: Store in a tightly closed container in a cool, dry, and well-ventilated place.

-

Disposal: Dispose of contents and container in accordance with local, regional, national, and international regulations.

It is imperative to consult the specific MSDS provided by the supplier before handling this compound.

Conclusion

This compound is a molecule of significant interest to the chemical and pharmaceutical sciences. Its well-defined structure, predictable reactivity, and demonstrated utility as a synthetic intermediate underscore its importance. This guide has provided a detailed overview of its molecular characteristics, synthesis, and spectroscopic properties, offering valuable insights for researchers and professionals engaged in drug discovery and development. As the demand for novel and effective therapeutics continues to grow, the role of versatile building blocks like this compound is poised to become even more critical.

References

-

Royal Society of Chemistry. (n.d.). Supplementary Information. Retrieved from [Link]

- Google Patents. (n.d.). CN108329236B - A kind of preparation method of enzalutamide intermediate.

-

SpectraBase. (n.d.). 4-Methylbenzamide. Retrieved from [Link]

-

ResearchGate. (n.d.). EI/MS/MS spectra of N-monosubstituted cyanoacetamides. Retrieved from [Link]

-

European Patent Office. (n.d.). PROCESS FOR PREPARATION OF ENZALUTAMIDE USING NOVEL INTERMEDIATE - EP 3717457 B1. Retrieved from [Link]

Sources

- 1. N-Methylbenzamide(613-93-4) 1H NMR [m.chemicalbook.com]

- 2. researchgate.net [researchgate.net]

- 3. CN108329236B - A kind of preparation method of enzalutamide intermediate - Google Patents [patents.google.com]

- 4. data.epo.org [data.epo.org]

- 5. CN112645880A - Synthetic method of enzalutamide - Google Patents [patents.google.com]

- 6. fishersci.com [fishersci.com]

An In-depth Technical Guide to the Physical Characteristics of 4-Cyano-N-methylbenzamide

Introduction

4-Cyano-N-methylbenzamide is a substituted aromatic amide of interest in medicinal chemistry and drug development. As an intermediate, its precise physical and structural characteristics are fundamental for ensuring reaction efficiency, purity of downstream compounds, and overall quality control in a research and development setting. This guide provides a comprehensive overview of the known properties of this compound and presents a series of self-validating, field-proven experimental protocols for researchers to determine its key physical characteristics.

While this compound is commercially available, publicly accessible experimental data on its physical properties is notably scarce. This guide addresses this gap by not only consolidating available information but also by empowering researchers with the detailed methodologies required to generate this critical data in-house. This approach ensures scientific integrity and provides a practical framework for characterization.

Molecular Identity and Core Properties

The foundational information for this compound is summarized below. These properties are derived from supplier data and computational models.

| Property | Value | Source(s) |

| CAS Number | 36268-62-9 | [1][2] |

| Molecular Formula | C₉H₈N₂O | [1] |

| Molecular Weight | 160.17 g/mol | [1] |

| Physical Form | Solid | [3] |

| Purity (Typical) | ≥98% | [1] |

| Storage | Sealed in dry, 2-8°C | [1] |

| SMILES | O=C(NC)C1=CC=C(C#N)C=C1 | [1] |

| InChI Key | UGGZWKXUBBYXLT-UHFFFAOYSA-N |

Section 1: Thermal Properties - Melting Point Analysis

The melting point is a critical indicator of purity. For crystalline solids, a sharp melting range suggests high purity, while a broad range often indicates the presence of impurities. Differential Scanning Calorimetry (DSC) is the gold standard for this determination, offering higher precision than traditional melting point apparatus.

Causality in Experimental Design

Choosing DSC over a simple melting point apparatus is a deliberate decision rooted in the need for quantitative and reproducible data. DSC measures the heat flow into or out of a sample as a function of temperature, providing not only the melting point (as the onset or peak of the endothermic melt event) but also the enthalpy of fusion (ΔHfus). This enthalpy value can be crucial for understanding the crystalline structure and polymorphism of the material. A low heating rate (e.g., 2 °C/min) is selected to ensure thermal equilibrium within the sample, which yields a sharper, more accurate transition temperature.[4]

Experimental Protocol: Melting Point Determination by DSC

This protocol describes a self-validating system for determining the melting point and purity of this compound.

-

Instrument Calibration: Calibrate the DSC instrument for temperature and enthalpy using a certified indium standard. This ensures the accuracy of the measurements.

-

Sample Preparation:

-

Accurately weigh 2-5 mg of this compound into a Tzero aluminum hermetic pan.[5] Using a hermetic pan is crucial to prevent any potential sublimation of the sample upon heating.

-

Crimp the lid onto the pan to seal it.

-

Prepare an identical, empty, sealed Tzero pan to serve as the reference.

-

-

DSC Program Execution:

-

Place the sample and reference pans into the DSC cell.

-

Equilibrate the cell at 25 °C.

-

Ramp the temperature from 25 °C to a temperature sufficiently above the expected melting point (e.g., 200 °C) at a rate of 2 °C/min under a nitrogen atmosphere (50 mL/min flow rate).[4] The inert atmosphere prevents oxidative degradation.

-

-

Data Analysis:

-

Plot the heat flow (W/g) versus temperature (°C).

-

The melting point is determined as the onset temperature of the endothermic melting peak.

-

Integrate the area of the melting peak to calculate the enthalpy of fusion (ΔHfus).

-

Workflow Diagram: DSC Analysis

Section 2: Structural Characterization by Spectroscopy

Spectroscopic analysis is essential to confirm the chemical structure of this compound, ensuring the correct connectivity of atoms and the presence of key functional groups. A combination of NMR, FT-IR, and Mass Spectrometry provides an unambiguous structural assignment.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating the precise structure of an organic molecule in solution. ¹H NMR will confirm the number and connectivity of protons, while ¹³C NMR will identify all unique carbon environments.

The choice of deuterated solvent is critical. Deuterated chloroform (CDCl₃) is a common first choice for many organic molecules due to its excellent dissolving power and relatively clean spectral window.[6] However, if solubility is an issue, deuterated dimethyl sulfoxide (DMSO-d₆) is an excellent alternative for polar compounds containing amide groups, as it can help resolve the N-H proton signal which may exchange or broaden in other solvents. Tetramethylsilane (TMS) is used as an internal standard (0 ppm) because it is chemically inert and its single, sharp signal does not overlap with most organic proton signals.

In the absence of experimental data, a prediction of the spectra is valuable for guiding analysis.

-

¹H NMR:

-

Aromatic Protons: Two doublets are expected in the aromatic region (~7.7-8.0 ppm), corresponding to the two sets of chemically non-equivalent protons on the disubstituted benzene ring.

-

N-H Proton: A broad singlet or quartet (due to coupling with the N-methyl protons) is expected for the amide proton (~6.5-8.5 ppm). Its chemical shift can be highly variable.

-

N-Methyl Protons: A doublet (~2.9-3.1 ppm) is expected for the methyl group, coupling to the adjacent N-H proton.

-

-

¹³C NMR:

-

Carbonyl Carbon (C=O): A signal is expected in the range of ~165-170 ppm.

-

Aromatic Carbons: Four signals are expected in the aromatic region (~115-140 ppm). The carbon attached to the cyano group will be distinct, as will the carbon attached to the amide group.

-

Cyano Carbon (C≡N): A signal is expected around ~118-120 ppm.

-

N-Methyl Carbon: A signal is expected in the aliphatic region (~26-30 ppm).

-

-

Sample Preparation:

-

Dissolve 5-10 mg of this compound in approximately 0.7 mL of a suitable deuterated solvent (e.g., CDCl₃ or DMSO-d₆) containing 0.03% TMS in a clean, dry NMR tube.

-

Ensure the sample is fully dissolved. If not, the sample can be filtered through a small cotton plug in a pipette into the NMR tube.

-

-

Instrument Setup:

-

Insert the sample into the NMR spectrometer.

-

Lock the spectrometer onto the deuterium signal of the solvent.

-

Shim the magnetic field to achieve optimal homogeneity, resulting in sharp, symmetrical peaks.

-

-

Data Acquisition:

-

Acquire a ¹H NMR spectrum using a standard pulse program.

-

Acquire a proton-decoupled ¹³C NMR spectrum.

-

-

Data Processing:

-

Apply Fourier transformation to the acquired Free Induction Decay (FID).

-

Phase the resulting spectrum.

-

Calibrate the chemical shift scale by setting the TMS peak to 0.00 ppm.

-

Integrate the peaks in the ¹H NMR spectrum to determine proton ratios.

-

Fourier-Transform Infrared (FT-IR) Spectroscopy

FT-IR spectroscopy is used to identify the key functional groups present in the molecule by detecting the absorption of infrared radiation at specific vibrational frequencies.

For a solid sample, the Attenuated Total Reflectance (ATR) technique is often superior to the traditional KBr pellet method. ATR requires minimal sample preparation, is non-destructive, and provides excellent sample-to-sample reproducibility. It works by measuring the changes that occur in an internally reflected IR beam when the beam comes into contact with a sample, making it ideal for analyzing the surface of a solid powder directly.

-

N-H Stretch: A moderate to sharp peak around 3300-3400 cm⁻¹.

-

Aromatic C-H Stretch: Peaks just above 3000 cm⁻¹.

-

Cyano (C≡N) Stretch: A sharp, intense peak around 2220-2240 cm⁻¹. This is a highly diagnostic peak.

-

Amide I Band (C=O Stretch): A strong, sharp peak around 1640-1680 cm⁻¹.

-

Amide II Band (N-H Bend): A peak around 1550 cm⁻¹.

-

Aromatic C=C Stretch: Peaks in the 1450-1600 cm⁻¹ region.

-

Instrument Preparation: Record a background spectrum of the clean, empty ATR crystal. This is essential to subtract any atmospheric (CO₂, H₂O) or instrumental signals from the sample spectrum.

-

Sample Application:

-

Place a small amount of the solid this compound powder directly onto the ATR crystal.

-

Apply pressure using the instrument's pressure clamp to ensure firm and uniform contact between the sample and the crystal surface.

-

-

Data Acquisition: Collect the sample spectrum. The instrument will automatically ratio the sample scan against the background scan to produce the final absorbance or transmittance spectrum.

-

Data Analysis: Identify the characteristic absorption bands and compare them to known frequencies for the expected functional groups.

Mass Spectrometry (MS)

Mass spectrometry provides the molecular weight of the compound and, through fragmentation patterns, offers further structural confirmation.

Electron Ionization (EI) is a classic and highly effective technique for the analysis of relatively small, volatile organic molecules. It is considered a "hard" ionization technique, meaning it imparts significant energy to the molecule, causing predictable fragmentation. This fragmentation is highly reproducible and creates a unique "fingerprint" for the compound, which is invaluable for structural confirmation.

-

Molecular Ion (M⁺•): An intense peak is expected at m/z = 160, corresponding to the molecular weight of the compound.

-

Key Fragments: Expect fragmentation patterns typical of benzamides. Common fragments could include:

-

m/z = 130: Loss of the methylamino group (-NHCH₃).

-

m/z = 102: Loss of the entire amide function (-CONHCH₃), leaving the benzonitrile cation.

-

m/z = 76: Phenyl cation fragment.

-

-

Sample Introduction: Introduce a small amount of the sample into the mass spectrometer, typically via a direct insertion probe for a solid or via a Gas Chromatograph (GC) if the compound is sufficiently volatile and thermally stable.

-

Ionization: The sample molecules in the gas phase are bombarded with a high-energy electron beam (typically 70 eV). This ejects an electron from the molecule, forming a radical cation (the molecular ion).

-

Mass Analysis: The newly formed ions are accelerated into a mass analyzer (e.g., a quadrupole), which separates them based on their mass-to-charge (m/z) ratio.

-

Detection: A detector records the abundance of ions at each m/z value, generating the mass spectrum.

-

Data Analysis: Identify the molecular ion peak to confirm the molecular weight. Analyze the major fragment ions to corroborate the proposed structure.

Conclusion

This technical guide provides a comprehensive framework for understanding and determining the essential physical characteristics of this compound. While published experimental data is limited, the detailed, self-validating protocols outlined for DSC, NMR, FT-IR, and MS analysis equip researchers with the necessary tools to generate reliable and accurate data. Adherence to these methodologies will ensure a robust characterization of this compound, facilitating its effective use in drug discovery and development pipelines. The principles of careful calibration, appropriate sample preparation, and logical data interpretation are paramount for achieving scientific rigor.

References

-

National Center for Biotechnology Information. PubChem Compound Summary for CID 20261950, N-Cyano-N-methylbenzamide. [Link]

-

National Center for Biotechnology Information. PubChem Compound Summary for CID 142131937, N-cyano-4-ethyl-N-methylbenzamide. [Link]

- Google Patents. CN102020587A - The synthetic method of 2-methoxy-4-cyanobenzaldehyde.

-

Organic Spectroscopy International. 4-cyano-N methyl benzamide. [Link]

- Google Patents. US9169198B2 - Method for the production of 2-amino-5-cyano-N,3-dimethylbenzamide.

-

de Oliveira, M. A., et al. (2011). Determination of the melting temperature, heat of fusion, and purity analysis of different samples of zidovudine (AZT) using DSC. Brazilian Journal of Pharmaceutical Sciences, 47(2), 251-258. [Link]

-

University of Colorado Boulder, Department of Chemistry. Sample preparation for FT-IR. [Link]

-

Chemistry LibreTexts. 3.1: Electron Ionization. [Link]

-

ResearchGate. a. FT-IR (neat) of 4-methylbenzamide (Scheme 2, 2h). [Link]

-

Wessig, P., & Müller, M. (2019). Synthesis and X-ray Crystal Structure of N'-Cyano-N,N'-dimethyl-4-nitrobenzohydrazide. Molbank, 2019(4), M1095. [Link]

-

The Royal Society of Chemistry. Supplementary Information for Polymer Chemistry. [Link]

-

Drawell. Sample Preparation for FTIR Analysis - Sample Types and Prepare Methods. [Link]

-

National Center for Biotechnology Information. PubChem Compound Summary for CID 11954, N-Methylbenzamide. [Link]

-

University of Rochester, Department of Chemistry. How to Get a Good 1H NMR Spectrum. [Link]

-

Iowa State University, Chemical Instrumentation Facility. NMR Sample Preparation. [Link]

-

Purdue University, College of Engineering. Standard Operating Procedure Differential Scanning Calorimeter (DSC). [Link]

-

Emory University, Department of Chemistry. Mass Spectrometry Ionization Methods. [Link]

-

Michigan State University, Department of Chemistry. NMR Spectroscopy. [Link]

-

Separation Science. Electron Ionization in GC-MS: The Gold Standard for Volatile Compound Analysis. [Link]

Sources

- 1. chemscene.com [chemscene.com]

- 2. 36268-62-9|this compound|BLD Pharm [bldpharm.com]

- 3. CAS 36268-62-9: Benzamide,4-cyano-N-methyl- | CymitQuimica [cymitquimica.com]

- 4. data.epo.org [data.epo.org]

- 5. 4-cyano-N-(2-methylphenyl)sulfonylbenzamide | C15H12N2O3S | CID 175202340 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]

A Technical Guide for Researchers and Drug Development Professionals

An In-depth Technical Guide to 4-Cyano-N-methylbenzamide (CAS: 36268-62-9)

Prepared by: Gemini, Senior Application Scientist

Executive Summary

This compound is a substituted benzamide that serves as a highly versatile, yet specific, building block in modern chemical research. Characterized by the CAS number 36268-62-9, this compound integrates three key functional moieties onto a stable benzene ring: an N-methylated amide, a para-substituted nitrile (cyano) group, and the aromatic core itself. This unique combination makes it a valuable intermediate in the synthesis of complex organic molecules, particularly within the pharmaceutical and materials science sectors.[1][2] The presence of the benzamide structure provides a rigid, well-defined scaffold, a feature frequently exploited in rational drug design to create linkers between different pharmacophores.[3] This guide offers a comprehensive overview of its chemical properties, a detailed synthetic protocol with mechanistic insights, its potential applications in drug discovery with a focus on kinase inhibition, and essential safety and handling protocols.

Core Physicochemical & Computational Data

A precise understanding of a compound's physical and computational properties is foundational to its application in experimental settings. The data for this compound is summarized below.

Chemical Identifiers

| Identifier | Value | Source(s) |

| CAS Number | 36268-62-9 | [4][5] |

| Molecular Formula | C₉H₈N₂O | [1][4] |

| Molecular Weight | 160.17 g/mol | [1][4] |

| IUPAC Name | This compound | [6] |

| SMILES | CNC(=O)C1=CC=C(C=C1)C#N | [4][6] |

| InChI Key | UGGZWKXUBBYXLT-UHFFFAOYSA-N |

Physical Properties

| Property | Value | Source(s) |

| Physical Form | Solid at room temperature | [1] |

| Melting Point | 125 - 128 °C | [7] |

| Solubility | Soluble in polar organic solvents | [1] |

Computational Properties

These values are critical for in silico modeling, including predicting cell permeability and potential for off-target effects.

| Property | Value | Source(s) |

| Topological Polar Surface Area (TPSA) | 52.89 Ų | [4] |

| LogP (Octanol-Water Partition Coeff.) | 0.91788 | [4] |

| Hydrogen Bond Acceptors | 2 | [4] |

| Hydrogen Bond Donors | 1 | [4] |

| Rotatable Bonds | 1 | [4] |

Synthesis, Purification, and Characterization

The accessibility of this compound through established synthetic routes is key to its utility. While several pathways exist, palladium-catalyzed cyanation of an aryl halide precursor is a common and efficient method.

Synthesis Workflow: Palladium-Catalyzed Cyanation

The following diagram outlines a typical workflow for the synthesis of this compound from a bromo-substituted precursor. This method is favored for its high yield and functional group tolerance.

Caption: Workflow for the palladium-catalyzed synthesis of this compound.

Detailed Experimental Protocol

This protocol is adapted from a documented synthesis and provides a robust method for laboratory-scale preparation.[8]

Rationale: The choice of Potassium Ferrocyanide (K₄[Fe(CN)₆]) as the cyanide source is a key aspect of this protocol's trustworthiness; it is a stable, less acutely toxic alternative to reagents like KCN or NaCN, making it preferable from a safety standpoint. Palladium(II) acetate serves as the catalyst precursor, which is reduced in situ to Pd(0) to initiate the catalytic cycle.

Step-by-Step Methodology:

-

Reaction Setup: To a reaction vessel, add 4-bromo-N-methylbenzamide (1.0 eq), potassium ferrocyanide trihydrate (K₄[Fe(CN)₆]·3H₂O, 0.3 eq), sodium carbonate (Na₂CO₃, 1.2 eq), palladium(II) acetate (Pd(OAc)₂, 0.02 eq), and 1,4-diazabicyclo[2.2.2]octane (DABCO, 0.04 eq).

-

Solvent Addition: Add anhydrous dimethylacetamide (DMA) to the vessel. The volume should be sufficient to create a stirrable slurry.

-

Inert Atmosphere: Purge the vessel with an inert gas (e.g., Nitrogen or Argon) and maintain it under a positive pressure atmosphere. This is critical as the Pd(0) active catalyst is oxygen-sensitive.

-

Heating: Heat the reaction mixture to 126-130 °C with vigorous stirring for approximately 7.5 hours. Monitor the reaction progress by a suitable method (e.g., TLC or LC-MS).

-

Workup: Upon completion, cool the mixture to room temperature. Dilute the dark slurry with a suitable organic solvent like ethyl acetate and stir for 20 minutes.

-

Filtration: Filter the mixture through a pad of diatomaceous earth to remove the catalyst and inorganic salts.

-

Extraction & Concentration: Concentrate the filtrate under reduced pressure to yield the crude product.

-

Purification: The crude solid can be purified by stirring in a mixture of diethyl ether and hexanes to induce crystallization. Collect the purified solid by filtration and wash with cold diethyl ether to afford the title compound as a solid. A reported yield for a similar synthesis is 97%.[8]

Analytical Characterization

The identity and purity of the synthesized this compound must be confirmed.

-

Nuclear Magnetic Resonance (NMR): ¹H NMR is used to confirm the proton environment of the molecule. A reported spectrum shows characteristic peaks for the aromatic protons, the N-methyl group, and the amide proton.[8]

-

Mass Spectrometry (MS): Provides the molecular weight of the compound, confirming its elemental composition.

-

High-Performance Liquid Chromatography (HPLC): Used to determine the purity of the final product.

Applications in Drug Development and Research

The true value of this compound lies not in its intrinsic biological activity, but in its role as a molecular scaffold. The benzamide core is a "privileged" structure in medicinal chemistry, meaning it is a recurring motif in known bioactive compounds.

The Benzamide Scaffold: A Versatile Linker for Protein Kinase Inhibitors

Protein kinases are a critical class of enzymes involved in cellular signaling, and their dysregulation is a hallmark of many cancers. Small molecule kinase inhibitors (SMKIs) are a cornerstone of modern oncology. A significant challenge in designing SMKIs is achieving both potency and selectivity.[3]

Research into novel SMKIs has demonstrated the utility of the 4-methylbenzamide scaffold as an optimal linker to connect two distinct pharmacophores that bind to different regions of a kinase.[3] this compound represents a logical and powerful extension of this concept.

The diagram below illustrates this principle. Many kinase inhibitors (Type II) bind to the "DFG-out" (inactive) conformation of the kinase, occupying the ATP-binding site as well as an adjacent allosteric pocket. The benzamide scaffold is ideally suited to bridge these two regions.

Caption: Benzamide scaffold as a linker in a Type II protein kinase inhibitor.

The Strategic Importance of the 4-Cyano Group

Replacing a methyl group (as in the reference studies) with a cyano group at the 4-position of the benzamide linker is a deliberate and strategic choice in medicinal chemistry for several reasons:

-

Modulation of Electronic Properties: The nitrile group is strongly electron-withdrawing. This alters the electron density of the entire aromatic ring, which can fine-tune the binding affinity of the scaffold within the protein target.

-

Hydrogen Bond Acceptor: The nitrogen atom of the cyano group can act as a hydrogen bond acceptor, potentially forming a new, stabilizing interaction with an amino acid residue in the target protein, thereby increasing potency.

-

Metabolic Stability: The cyano group is generally resistant to metabolic degradation, which can improve the pharmacokinetic profile of a drug candidate.

-

Synthetic Handle: The nitrile can be chemically transformed into other functional groups (e.g., an amine or a tetrazole), allowing for late-stage diversification of a lead compound to explore the structure-activity relationship (SAR).

Safety, Handling, and Storage

Proper handling of this compound is essential to ensure laboratory safety. The compound is classified as hazardous.[7]

GHS Hazard Identification

| Hazard Class | Hazard Code | Description | Source(s) |

| Acute Toxicity, Oral | H302 | Harmful if swallowed | [7] |

| Skin Sensitization | H317 | May cause an allergic skin reaction | |

| Germ Cell Mutagenicity | H341 | Suspected of causing genetic defects | [7] |

Note: Some suppliers may list additional hazards such as H312 (Harmful in contact with skin) and H315/H319 (Causes skin/serious eye irritation). Users should always consult the specific Safety Data Sheet (SDS) from their supplier.[9]

Recommended Handling and Personal Protective Equipment (PPE)

-

Engineering Controls: Always handle this compound in a certified chemical fume hood to avoid inhalation of dust. Ensure eyewash stations and safety showers are readily accessible.[10]

-

Personal Protective Equipment:

-

Gloves: Wear appropriate chemical-resistant gloves (e.g., nitrile).

-

Eye Protection: Use chemical safety goggles or a face shield.

-

Lab Coat: A standard laboratory coat is required.

-

-

Hygiene: Do not eat, drink, or smoke in the laboratory. Wash hands thoroughly after handling.[7]

Storage

-

Store in a tightly sealed container in a cool, dry, and well-ventilated area.

-

Per its hazard classification, it is recommended to store this compound in a locked cabinet or area with restricted access.[7]

Conclusion

This compound (CAS 36268-62-9) is more than a simple chemical; it is a strategic tool for the modern medicinal chemist and materials scientist. Its well-defined physicochemical properties, coupled with a reliable synthetic methodology, make it an accessible and valuable intermediate. Its core value lies in the benzamide scaffold, which serves as a privileged linker in rational drug design, particularly for targeting complex protein active sites like those found in kinases. The addition of the 4-cyano group provides multiple avenues for optimizing binding affinity, metabolic stability, and synthetic versatility. For researchers in drug discovery, this compound represents a key building block for constructing the next generation of targeted therapeutics.

References

- Current time information in Talladega County, US. (n.d.). Google.

-

4-cyano-N methyl benzamide - ORGANIC SPECTROSCOPY INTERNATIONAL. (2014, December 29). ORGANIC SPECTROSCOPY INTERNATIONAL. Retrieved January 21, 2026, from [Link]

- The synthetic method of 2-methoxy-4-cyanobenzaldehyde - Google Patents. (n.d.). Google Patents.

-

Synthesis, In Vitro and In Silico Anticancer Activity of New 4-Methylbenzamide Derivatives Containing 2,6-Substituted Purines as Potential Protein Kinases Inhibitors - PMC - PubMed Central. (2021, November 25). PubMed Central. Retrieved January 21, 2026, from [Link]

-

III Analytical Methods. (n.d.). Retrieved January 21, 2026, from [Link]

Sources

- 1. CAS 36268-62-9: Benzamide,4-cyano-N-methyl- | CymitQuimica [cymitquimica.com]

- 2. Synthesis and Applications of N-Methylbenzamide_Chemicalbook [chemicalbook.com]

- 3. Synthesis, In Vitro and In Silico Anticancer Activity of New 4-Methylbenzamide Derivatives Containing 2,6-Substituted Purines as Potential Protein Kinases Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 4. chemscene.com [chemscene.com]

- 5. Benzamide, 4-cyano-N-methyl- (9CI) | 36268-62-9 [chemicalbook.com]

- 6. guidechem.com [guidechem.com]

- 7. sigmaaldrich.com [sigmaaldrich.com]

- 8. ORGANIC SPECTROSCOPY INTERNATIONAL: 4-cyano-N methyl benzamide [orgspectroscopyint.blogspot.com]

- 9. tcichemicals.com [tcichemicals.com]

- 10. fishersci.com [fishersci.com]

solubility of 4-cyano-N-methylbenzamide in organic solvents

An In-Depth Technical Guide to the Solubility of 4-Cyano-N-methylbenzamide in Organic Solvents

Foreword: Navigating the Uncharted Waters of Solubility

This apparent lack of data presents not a roadblock, but an opportunity. It compels us, as scientists, to return to the fundamental principles of physical chemistry to predict and systematically determine the solubility profile of this molecule. This guide is therefore structured not as a simple repository of data, but as a comprehensive manual that combines theoretical prediction with actionable experimental protocols. It is designed for the hands-on researcher, the meticulous scientist, and the forward-thinking drug development professional. We will dissect the molecular structure of this compound, infer its likely interactions with a range of organic solvents, and provide a robust framework for the empirical determination of its solubility.

Molecular Characterization of this compound

A thorough understanding of a molecule's physicochemical properties is the bedrock upon which any solubility prediction is built. This compound (C₉H₈N₂O) is a substituted benzamide with a molecular weight of approximately 160.17 g/mol .[2]

| Property | Value | Source |

| Molecular Formula | C₉H₈N₂O | PubChem[3] |

| Molecular Weight | 160.17 g/mol | Sigma-Aldrich, ChemScene[2] |

| Appearance | Solid (predicted) | Sigma-Aldrich |

| LogP (predicted) | 0.8 - 0.91788 | PubChemLite[1], ChemScene[2] |

| Hydrogen Bond Donors | 1 | ChemScene[2] |

| Hydrogen Bond Acceptors | 2 | ChemScene[2] |

| Topological Polar Surface Area (TPSA) | 52.89 Ų | ChemScene[2] |

The structure of this compound incorporates several key functional groups that dictate its solubility behavior:

-

Aromatic Ring: The benzene ring is a nonpolar, hydrophobic moiety.

-

Cyano Group (-C≡N): This group is highly polar and can act as a hydrogen bond acceptor.

-

Amide Group (-C(=O)NH-): The amide linkage is polar, with the carbonyl oxygen acting as a hydrogen bond acceptor and the N-H group acting as a hydrogen bond donor.

-

N-methyl Group (-CH₃): This is a small, nonpolar alkyl group.

The predicted LogP value, which is less than 1, suggests a relatively balanced hydrophilic-lipophilic character, leaning towards slight hydrophilicity. The presence of both hydrogen bond donor and acceptor sites indicates the potential for significant interactions with protic and polar aprotic solvents.

Theoretical Underpinnings of Solubility: A Predictive Analysis

The age-old axiom of "like dissolves like" remains a powerful, albeit simplistic, guide to solubility. The polarity of organic molecules is a key determinant of their solubility, arising from the presence of polar bonds involving electronegative atoms like oxygen and nitrogen. We can predict the solubility of this compound in various classes of organic solvents by considering the interplay of its functional groups with the solvent's properties.

Polar Protic Solvents (e.g., Alcohols like Methanol, Ethanol)

These solvents can engage in hydrogen bonding as both donors and acceptors. Given that this compound has both a hydrogen bond donor (N-H) and acceptor sites (C=O, C≡N), it is expected to exhibit good solubility in polar protic solvents. The solvent molecules can effectively solvate the polar functional groups of the solute.

Polar Aprotic Solvents (e.g., Acetone, Acetonitrile, Dimethyl Sulfoxide - DMSO)

These solvents possess significant dipole moments but lack O-H or N-H bonds. They can act as hydrogen bond acceptors. They will readily interact with the polar amide and cyano groups of this compound. Therefore, high solubility is anticipated in this class of solvents, particularly in strong dipolar aprotics like DMSO.

Nonpolar Solvents (e.g., Hexane, Toluene)

These solvents lack significant polarity and cannot form hydrogen bonds. The primary intermolecular forces at play are weak van der Waals forces. While the nonpolar benzene ring of the solute will have some affinity for these solvents, the highly polar amide and cyano groups will be poorly solvated. Consequently, this compound is expected to have low to very low solubility in nonpolar solvents.

The following diagram illustrates the key molecular interactions that will govern the solubility of this compound in different solvent types.

Caption: Predicted interactions governing solubility.

Experimental Determination of Solubility: A Standard Operating Procedure

Theoretical predictions require empirical validation. The following section details a robust, step-by-step protocol for determining the solubility of this compound in a selection of organic solvents. The isothermal shake-flask method is a gold standard for solubility determination due to its reliability and simplicity.[4][5]

Materials and Equipment

-

This compound (purity ≥98%)[2]

-

Selected organic solvents (analytical grade or higher)

-

Analytical balance (±0.1 mg)

-

Vials with screw caps (e.g., 4 mL)

-

Thermostatically controlled shaker or incubator

-

Centrifuge

-

Volumetric flasks and pipettes

-

High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis)

Experimental Workflow

The following diagram outlines the key stages of the solubility determination process.

Caption: Shake-flask solubility determination workflow.

Detailed Protocol

-

Preparation of Supersaturated Solutions:

-

To a series of vials, add a known volume (e.g., 2 mL) of the selected organic solvent.

-

Add an excess amount of this compound to each vial to ensure that a solid phase remains after equilibration. This is a critical step to guarantee saturation.

-

Securely cap the vials.

-

-

Equilibration:

-

Place the vials in a thermostatically controlled shaker set to a specific temperature (e.g., 25 °C).

-

Agitate the vials for a sufficient period to allow the system to reach equilibrium. A duration of 24 to 48 hours is typically recommended.[4][5] Preliminary experiments can be conducted to determine the time required to reach a stable concentration.

-

-

Phase Separation:

-

After equilibration, remove the vials and allow them to stand undisturbed at the same temperature to let the excess solid settle.

-

To ensure complete separation of the solid and liquid phases, centrifuge the vials at a moderate speed.

-

-

Sample Preparation and Analysis:

-

Carefully withdraw a known aliquot of the clear supernatant from each vial.

-

Dilute the aliquot with a known volume of a suitable solvent (often the mobile phase of the HPLC) to bring the concentration within the linear range of the analytical method.

-

Analyze the diluted samples using a validated HPLC method to determine the concentration of this compound. A standard calibration curve must be prepared using solutions of known concentrations.

-

-

Data Calculation and Reporting:

-

Calculate the solubility (S) using the following formula: S = C × DF Where:

-

C is the concentration of the diluted sample determined by HPLC.

-

DF is the dilution factor.

-

-

The results should be reported in units such as mg/mL or mol/L at the specified temperature.

-

Concluding Remarks and Future Directions

While existing literature lacks specific solubility data for this compound, a systematic approach grounded in fundamental physicochemical principles allows for robust predictions and the design of definitive experimental protocols. Based on its molecular structure, which features both polar and nonpolar moieties, a varied solubility profile is anticipated, with high solubility in polar aprotic and protic solvents and poor solubility in nonpolar solvents.

The experimental workflow detailed in this guide provides a clear and reliable pathway for researchers to generate the empirical data needed to support drug development activities. The resulting data will be invaluable for a range of applications, from informing preclinical formulation strategies to optimizing reaction conditions in synthetic chemistry. As a compound of potential interest, the systematic characterization of its solubility is a critical and necessary step in unlocking its full therapeutic potential.

References

-

National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 20261950, N-Cyano-N-methylbenzamide. Retrieved from [Link].[3]

-

NCERT. (n.d.). Amines. In Chemistry Part II (pp. 379-406). Retrieved from [Link].

-

National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 142131937, N-cyano-4-ethyl-N-methylbenzamide. Retrieved from [Link].[6]

-

PubChemLite. (n.d.). This compound (C9H8N2O). Retrieved from [Link].[1]

-

Organic Spectroscopy International. (2014). 4-cyano-N methyl benzamide. Retrieved from [Link].

-

University of Toronto. (2023). Solubility of Organic Compounds. Retrieved from [Link].

-

Chemistry For Everyone. (2025, February 11). How To Determine Solubility Of Organic Compounds? [Video]. YouTube. Retrieved from [Link].[4]

- Google Patents. (n.d.). CN103304439A - Preparation method of 4-amino-2-fluoro-methyl benzamide.

-

Scribd. (n.d.). Procedure For Determining Solubility of Organic Compounds. Retrieved from [Link].

-

Google Patents. (n.d.). WO2005116635A1 - Method for determining solubility of a chemical compound. Retrieved from .[5]

-

ResearchGate. (n.d.). How to determine the solubility of a substance in an organic solvent? Retrieved from [Link].

- Google Patents. (n.d.). CN102020587A - The synthetic method of 2-methoxy-4-cyanobenzaldehyde.

-

IUPAC. (n.d.). Solubility Data Series. Retrieved from [Link].

-

Organic Syntheses. (n.d.). N-Carboxylated-2-substituted Indoles and 2,3-Disubstituted-2,3-dihydro-4-quinolones from 2-Alkynylbenzamides. Retrieved from [Link].

-

ChemBK. (2024). 4-Amino-N-methylbenzamide. Retrieved from [Link].

Sources

- 1. PubChemLite - this compound (C9H8N2O) [pubchemlite.lcsb.uni.lu]

- 2. chemscene.com [chemscene.com]

- 3. N-Cyano-N-methylbenzamide | C9H8N2O | CID 20261950 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. youtube.com [youtube.com]

- 5. WO2005116635A1 - Method for determining solubility of a chemical compound - Google Patents [patents.google.com]

- 6. N-cyano-4-ethyl-N-methylbenzamide | C11H12N2O | CID 142131937 - PubChem [pubchem.ncbi.nlm.nih.gov]

An In-depth Technical Guide on the Discovery and History of Benzamide Derivatives

For Researchers, Scientists, and Drug Development Professionals

Abstract

The benzamide moiety, a deceptively simple pharmacophore, has carved a significant and enduring niche in medicinal chemistry. Its journey from a fundamental chemical structure to the core of numerous clinically vital therapeutic agents is a compelling narrative of rational drug design, serendipitous discovery, and the evolution of our understanding of pharmacology. This technical guide provides a comprehensive exploration of the historical development of benzamides, tracing their origins from early bioisosteric replacements to their current status as privileged structures in modern drug discovery. We will delve into the key discoveries that propelled this class of compounds forward, elucidate their diverse mechanisms of action, and provide insights into the experimental foundations that underpin their therapeutic applications.

The Genesis of a Privileged Scaffold: Early Discoveries

The story of benzamide in medicine is rooted in the strategic modification of existing bioactive molecules. A pivotal moment in this history was the application of bioisosteric replacement, a strategy where one functional group is replaced by another with similar physical or chemical properties to enhance the molecule's activity or pharmacokinetic profile.

Procainamide: A Triumph of Bioisosteric Replacement

The development of the antiarrhythmic agent procainamide stands as a foundational example of the successful application of this principle to the benzamide scaffold.[1][2] The parent compound, procaine, a local anesthetic, exhibited desirable antiarrhythmic properties. However, its clinical utility was severely limited by its rapid in vivo hydrolysis due to its labile ester linkage.[2] Medicinal chemists astutely identified this vulnerability and proposed replacing the ester group with a more stable amide bond. This seemingly minor modification gave rise to procainamide, a compound with a significantly extended duration of action and a more favorable therapeutic profile.[2] This early success underscored the potential of the benzamide core to impart stability and desirable pharmacokinetic properties, paving the way for broader exploration of this chemical class.[1]

Metoclopramide: A Serendipitous Foray into New Therapeutic Arenas

The journey of benzamide derivatives took an unexpected and fruitful turn with the discovery of metoclopramide in 1964.[3][4] Initially synthesized during a research program aimed at improving the anti-dysrhythmic properties of procainamide, metoclopramide displayed negligible local anesthetic or cardiac anti-arrhythmic activity.[3][4][5][6] However, it exhibited potent anti-emetic and gastroprokinetic properties.[3][4][6][7] This serendipitous discovery opened up entirely new therapeutic avenues for benzamide derivatives, extending their reach beyond cardiovascular medicine and into the realms of gastroenterology and oncology supportive care.[3][4] The elucidation of metoclopramide's mechanism of action, involving dopamine D2 receptor antagonism, was a critical step that would profoundly influence the future development of this class of drugs.[3][4][7]

The Neuroleptic Revolution: Benzamides in Psychiatry

The mid-20th century witnessed the emergence of benzamides as a transformative class of drugs for the management of psychiatric disorders.[1] The discovery of the antipsychotic properties of certain substituted benzamides offered new hope for patients with schizophrenia and other psychotic conditions.

Sulpiride: The Pioneer of Atypical Antipsychotics

Sulpiride, a substituted benzamide discovered in 1966, is widely regarded as a pioneering atypical antipsychotic.[1][5] Its development stemmed from research aimed at refining the properties of metoclopramide.[5] What set sulpiride apart from the "typical" antipsychotics of the time was its unique pharmacological profile. It demonstrated selective antagonism of dopamine D2 and D3 receptors, particularly in the mesolimbic system, which was theorized to be responsible for its antipsychotic effects with a potentially lower incidence of extrapyramidal side effects.[1][8] At lower doses, sulpiride was found to preferentially block presynaptic autoreceptors, leading to an increase in dopamine release and conferring antidepressant properties.[8][9] This dose-dependent dual action highlighted the nuanced pharmacology of benzamide derivatives and their potential for treating a wider spectrum of psychiatric symptoms.[8]

Amisulpride: Refining Selectivity and Efficacy

Building on the foundation laid by sulpiride, amisulpride emerged as a next-generation benzamide antipsychotic with a high affinity and selectivity for D2/D3 receptors.[1] Like sulpiride, amisulpride exhibits a dose-dependent mechanism of action.[10] At low doses, it enhances dopaminergic transmission by blocking presynaptic D2/D3 autoreceptors, which is thought to be effective in treating the negative symptoms of schizophrenia and dysthymia.[9][10][11] At higher doses, it acts as a potent postsynaptic D2/D3 receptor antagonist, effectively managing the positive symptoms of schizophrenia.[10] The development of amisulpride further solidified the position of benzamides as a key class of atypical antipsychotics.[12][13]

Mechanism of Action: A Tale of Two Receptors (and More)

The therapeutic versatility of benzamide derivatives is a direct consequence of their diverse molecular targets. While dopamine receptor antagonism is a hallmark of many clinically significant benzamides, their interactions with other receptor systems and enzymes contribute to their broad pharmacological profiles.

Dopamine D2/D3 Receptor Antagonism: The Core Antipsychotic and Antiemetic Action

A significant number of benzamide derivatives, including sulpiride, amisulpride, and metoclopramide, exert their primary effects through antagonism of dopamine D2-like receptors (D2, D3, and to a lesser extent, D4).[5][14] In the context of psychosis, blockade of postsynaptic D2 receptors in the mesolimbic pathway is believed to underlie their antipsychotic efficacy.[13] The antiemetic action of these compounds is attributed to D2 receptor antagonism in the chemoreceptor trigger zone (CTZ) of the brain.[7][15] By blocking the binding of dopamine, these drugs modulate downstream signaling pathways, most notably the inhibition of adenylyl cyclase, which results in decreased intracellular cyclic AMP (camp) levels.[14]

Caption: Dopamine D2 Receptor Antagonism by Benzamides.

Serotonin Receptor Modulation: Expanding the Therapeutic Profile

The pharmacological story of benzamides is not solely centered on dopamine. Metoclopramide, for instance, also exhibits 5-HT3 receptor antagonist and 5-HT4 receptor agonist activities, particularly at higher concentrations.[3][15] Its 5-HT3 antagonism contributes to its antiemetic effects, especially in chemotherapy-induced nausea and vomiting, while its 5-HT4 agonism is thought to play a role in its gastroprokinetic effects.[3][4][7][15] This dual dopamine and serotonin receptor activity in a single molecule was a precursor to the development of modern multi-target drugs.

Beyond Receptors: Enzyme Inhibition

More recently, the benzamide scaffold has been successfully employed to target enzymes, significantly broadening its therapeutic potential.

-

Histone Deacetylase (HDAC) Inhibition: Certain benzamide derivatives, such as entinostat (MS-275), have emerged as potent histone deacetylase (HDAC) inhibitors.[1][16] By targeting class I HDACs, these compounds modulate gene expression, leading to anti-tumor effects.[1] The benzamide moiety often serves as a crucial zinc-binding group within the active site of the enzyme.[14] This has opened up a new chapter for benzamides in the field of oncology.[17]

-

Acetylcholinesterase (AChE) Inhibition: Some hydroxy-substituted benzamides have demonstrated inhibitory activity against acetylcholinesterase, the enzyme responsible for the breakdown of the neurotransmitter acetylcholine.[14] This makes them potential candidates for the symptomatic treatment of Alzheimer's disease.[2][14]

Structure-Activity Relationships (SAR): The Art of Molecular Fine-Tuning

The vast therapeutic landscape of benzamide derivatives is a testament to the power of structure-activity relationship (SAR) studies. The nature and position of substituents on the benzamide ring and the amide nitrogen profoundly influence the biological activity and target selectivity.[18]

-

For HDAC Inhibitors: The substitution pattern on the benzamide ring is critical for both the potency and isoform selectivity of HDAC inhibitors.[14] Three-dimensional quantitative structure-activity relationship (3D-QSAR) analyses have revealed that an increase in electron density around the benzamide ring can enhance inhibitory activity.[19]

-

For Dopamine Receptor Antagonists: The affinity for dopamine receptors is influenced by the substitution pattern on the benzamide ring. For example, the presence of polar groups at the meta (5-) and para (4-) positions can potentially enhance binding to the D4 receptor.[14]

A Timeline of Key Benzamide Derivatives